ethyl 4-(2-{[5-(2-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate
Description
Ethyl 4-(2-{[5-(2-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a 2-methylbenzamido substituent at position 4. The thiadiazole ring is connected via a sulfanyl bridge to an acetamido group, which is further attached to a 4-ethyl benzoate ester (Fig. 1). This structure combines multiple pharmacophoric elements:
- The 1,3,4-thiadiazole ring, known for its electron-deficient nature and role in bioactive molecules .
- A 2-methylbenzamido group, contributing steric and electronic effects.
- An ethyl benzoate ester, influencing lipophilicity and metabolic stability.
The compound’s synthesis likely involves condensation of a 5-substituted-1,3,4-thiadiazole precursor with an activated acetamido-benzoate intermediate under acidic or reflux conditions, as seen in analogous syntheses .
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[(2-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S2/c1-3-29-19(28)14-8-10-15(11-9-14)22-17(26)12-30-21-25-24-20(31-21)23-18(27)16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHUZYMFQMKNFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[5-(2-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methylbenzoyl chloride with thiosemicarbazide can yield the desired thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of microwave irradiation to accelerate reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{[5-(2-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the thiadiazole ring .
Scientific Research Applications
Ethyl 4-(2-{[5-(2-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[5-(2-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Structural Analogues of the 1,3,4-Thiadiazole Core
Analysis :
- Substituent Effects: The 2-methylbenzamido group in the target compound balances steric hindrance and lipophilicity. The morpholinosulfonyl group in introduces a polar sulfonamide moiety, likely improving aqueous solubility.
- Ester Groups : Methyl esters (e.g., ) reduce lipophilicity compared to ethyl esters, affecting membrane permeability and metabolic stability.
Analogues with Alternative Heterocycles
Analysis :
- Heterocycle Replacement : Replacing thiadiazole with oxadiazole (e.g., ) removes sulfur, altering electronic properties. Oxadiazoles are less polar but may exhibit improved metabolic stability.
Biological Activity
Ethyl 4-(2-{[5-(2-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound notable for its diverse biological activities, particularly in the realms of anticancer, antimicrobial, and antifungal properties. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this thiadiazole derivative.
Chemical Structure and Synthesis
The compound belongs to the class of thiadiazole derivatives , characterized by a thiadiazole ring, an ethyl ester functional group, and an acetamido substituent. The general synthesis route involves several key steps:
- Formation of the Thiadiazole Ring : Typically synthesized from thiosemicarbazide and a suitable carboxylic acid derivative.
- Introduction of the Benzamide Group : This is achieved by reacting the thiadiazole intermediate with benzoyl chloride.
- Esterification : The final product is obtained through the reaction of the intermediate with ethyl chloroacetate in the presence of a base.
Anticancer Properties
Research has shown that compounds containing thiadiazole rings exhibit significant anticancer activity. This compound has been evaluated against various cancer cell lines:
- Cytotoxicity Studies : In vitro studies demonstrated that this compound significantly inhibits the growth of cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values indicate its potency in comparison to standard chemotherapeutic agents like cisplatin.
The mechanism by which this compound exerts its anticancer effects is multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation, including those related to DNA replication and repair.
- Apoptosis Induction : Studies suggest that this compound increases apoptotic cell death in cancer cells. It enhances the proportion of apoptotic cells significantly more than untreated controls.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens:
- Antibacterial and Antifungal Effects : The presence of the thiadiazole ring is linked to enhanced antimicrobial properties, making it a candidate for further investigation in treating infections.
Case Studies and Research Findings
Several studies have documented the biological activity of thiadiazole derivatives similar to this compound:
- Study on Cytotoxicity : A comprehensive review highlighted that numerous thiadiazole derivatives exhibited significant cytotoxic effects across multiple human cancer cell lines .
- Structure-Activity Relationship (SAR) : Research indicated that modifications on the thiadiazole structure could enhance biological activity. For instance, substituents at specific positions on the thiadiazole ring were found to influence potency against cancer cells .
Q & A
Basic: What are the key steps in synthesizing ethyl 4-(2-{[5-(2-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate?
Answer:
The synthesis typically involves a multi-step process:
Formation of the 1,3,4-thiadiazole core : React 5-amino-1,3,4-thiadiazole-2-thiol with 2-methylbenzoyl chloride to introduce the 2-methylbenzamido group via nucleophilic substitution .
Sulfanyl acetamide linkage : Couple the thiadiazole intermediate with chloroacetyl chloride, followed by reaction with 4-aminobenzoic acid ethyl ester to form the acetamido bridge. Thiol-disulfide exchange reactions are critical here, requiring anhydrous conditions and catalysts like triethylamine .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor reaction progress via TLC (chloroform:methanol, 7:3) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.5 ppm) and confirm ester/amide carbonyls (~δ 165–170 ppm) .
- FT-IR : Detect functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters, N-H bend at ~1550 cm⁻¹ for amides) .
- Mass Spectrometry (EI-MS) : Confirm molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns of the thiadiazole and benzamide moieties .
Advanced: How can reaction conditions be optimized to improve yield in the sulfanyl acetamide coupling step?
Answer:
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance nucleophilicity of the thiol group .
- Temperature control : Maintain 0–5°C during initial coupling to minimize side reactions (e.g., oxidation of thiols) .
- Catalysts : Add catalytic iodine (0.1 eq) to accelerate thiol-disulfide exchange .
- Stoichiometry : Use 1.2 eq of chloroacetyl chloride relative to the thiadiazole intermediate to ensure complete conversion .
Advanced: How should researchers address contradictions in biological activity data between similar thiadiazole derivatives?
Answer:
- Structural comparisons : Analyze substituent effects (e.g., 2-methylbenzamido vs. 4-methoxyphenyl groups) using molecular docking to assess target binding affinity .
- Assay standardization : Validate bioactivity assays (e.g., antimicrobial MIC tests) with positive controls (e.g., ciprofloxacin) and replicate experiments across multiple cell lines .
- Metabolic stability : Evaluate compound stability in PBS (pH 7.4) or simulated gastric fluid to rule out degradation as a cause of variability .
Advanced: What strategies are recommended for designing analogs with enhanced pharmacokinetic properties?
Answer:
- Bioisosteric replacement : Substitute the ethyl benzoate group with a methyl oxadiazole to improve metabolic stability .
- LogP optimization : Introduce polar groups (e.g., hydroxyl or morpholine) to reduce hydrophobicity while retaining activity .
- Prodrug approaches : Modify the ester group to a carboxylic acid for pH-dependent release in target tissues .
Advanced: How can computational methods aid in predicting the reactivity of this compound?
Answer:
- DFT calculations : Model the electron density of the thiadiazole ring to predict sites for electrophilic/nucleophilic attacks .
- Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., carbonic anhydrase IX) to guide functionalization .
- ADMET prediction : Use tools like SwissADME to estimate solubility, permeability, and cytochrome P450 interactions .
Basic: What are the common impurities observed during synthesis, and how are they resolved?
Answer:
- Unreacted intermediates : Detectable via TLC (Rf ~0.3 for 5-(2-methylbenzamido)-1,3,4-thiadiazole-2-thiol). Remove by washing with cold ethanol .
- Oxidation byproducts (disulfides) : Formed under aerobic conditions. Prevent by conducting reactions under nitrogen and adding reductants like TCEP .
- Ester hydrolysis : Hydrolyzed benzoate esters (Rf ~0.5) are eliminated via pH-controlled extraction (pH 4–5) .
Advanced: What in vitro models are suitable for evaluating its anticancer potential?
Answer:
- Cell line panels : Test against NCI-60 human tumor cell lines to identify selectivity (e.g., leukemia vs. solid tumors) .
- Mechanistic studies : Use Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) and cell cycle arrest (e.g., p21 upregulation) .
- 3D tumor spheroids : Evaluate penetration efficiency in multicellular models using confocal microscopy .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in a fume hood due to potential release of volatile sulfhydryl compounds .
- Waste disposal : Quench residual reactants with 10% sodium bicarbonate before disposal .
Advanced: How can researchers validate the proposed mechanism of action against enzymatic targets?
Answer:
- Enzyme inhibition assays : Measure IC50 against recombinant carbonic anhydrase IX using a stopped-flow CO2 hydration assay .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and stoichiometry .
- X-ray crystallography : Resolve co-crystal structures with the target enzyme to identify key interactions (e.g., hydrogen bonds with Thr200) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
